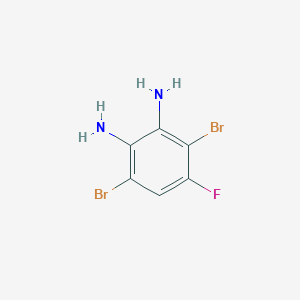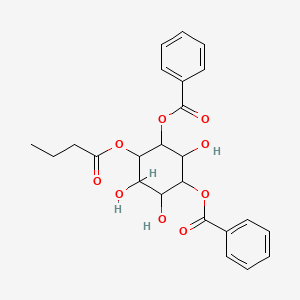
Peachflure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es handelt sich um einen farblosen oder hellgelben Feststoff, der in organischen Lösungsmitteln wie Ethanol, Ether und Chloroform löslich, aber in Wasser unlöslich ist . Peachflure wird in der Kosmetik-, Parfüm-, Seifen- und Lebensmittelindustrie häufig eingesetzt, um das Aroma von Produkten zu verbessern .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Peachflure kann durch die Kondensationsreaktion von Eicosanol mit Iodbutan synthetisiert werden . Diese Reaktion erfordert typischerweise einen Katalysator und bestimmte Reaktionsbedingungen, um effizient abzulaufen. Die Reaktion wird unter kontrollierter Temperatur und Druck durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung ähnlicher Methoden wie im Labormaßstab, die jedoch für höhere Ausbeuten und Effizienz optimiert sind. Das Verfahren beinhaltet die Verwendung von fortschrittlichen Reaktoren und Reinigungstechniken, um die Reinheit und Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Peachflure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Die Reduktion von this compound kann Alkohole liefern.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene oder Nukleophile werden unter bestimmten Bedingungen verwendet, um Substitutionsreaktionen zu ermöglichen.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Peachflure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Rohstoff für die organische Synthese zur Herstellung anderer Verbindungen verwendet.
Biologie: Wird im Studium biochemischer Pfade und Wechselwirkungen eingesetzt.
Medizin: Untersucht auf potenzielle therapeutische Eigenschaften und als Bestandteil von Arzneimittelformulierungen.
Industrie: Wird in der Herstellung von Düften, Aromen und anderen Konsumgütern eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Es kann als Ligand wirken, der an Rezeptoren oder Enzyme bindet und deren Aktivität moduliert. Die genauen molekularen Ziele und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem this compound verwendet wird.
Wirkmechanismus
The mechanism of action of Peachflure involves its interaction with specific molecular targets and pathways. It can act as a ligand binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Peachflure ist im Vergleich zu anderen ähnlichen Verbindungen durch seine spezifische chemische Struktur und Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:
- (Z)-7-Icosen-11-on
- (Z)-13-Icosen-10-on
- (Z)-13-Eicosen-10-on
Diese Verbindungen weisen ähnliche Strukturmerkmale auf, unterscheiden sich aber in ihren funktionellen Gruppen und Positionen, was zu Variationen in ihrem chemischen Verhalten und ihren Anwendungen führt.
Eigenschaften
Molekularformel |
C20H38O |
|---|---|
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
(E)-icos-13-en-10-one |
InChI |
InChI=1S/C20H38O/c1-3-5-7-9-11-13-15-17-19-20(21)18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-19H2,1-2H3/b15-13+ |
InChI-Schlüssel |
HVUBXNQWXJBVHB-FYWRMAATSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)CC/C=C/CCCCCC |
Kanonische SMILES |
CCCCCCCCCC(=O)CCC=CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)
![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)


![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)
![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)
![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)
![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)

